Omethoate

Descripción general

Descripción

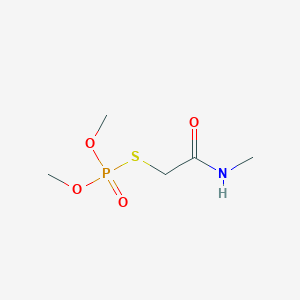

Omethoate (IUPAC name: O,O-Dimethyl S-[2-(methylamino)-2-oxoethyl] phosphorothioate) is a systemic organophosphate insecticide and acaricide. It acts as a potent acetylcholinesterase (AChE) inhibitor, disrupting neurotransmission in pests . Structurally, this compound is the oxygen analog (oxon) of dimethoate, formed via oxidative desulfuration of the parent compound . It is widely used in agriculture for controlling aphids, mites, and citrus psyllids, but its high mammalian toxicity and environmental persistence raise significant regulatory and safety concerns .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Omethoate is synthesized from dimethoate, another organophosphorous compound. The synthesis involves the oxidation of dimethoate to produce this compound. The reaction typically requires specific conditions, including the presence of oxidizing agents and controlled temperatures .

Industrial Production Methods: In industrial settings, this compound is produced through a series of chemical reactions involving dimethoate. The process includes the use of microcosmic salt and methyl chloroacetate as starting materials. The reaction conditions are carefully monitored to ensure the efficient production of this compound .

Análisis De Reacciones Químicas

Types of Reactions: Omethoate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its oxon analogs.

Hydrolysis: In aqueous solutions, this compound can hydrolyze, especially under alkaline conditions.

Common Reagents and Conditions:

Oxidizing Agents: Used in the oxidation of dimethoate to this compound.

Alkaline Conditions: Promote the hydrolysis of this compound.

Major Products Formed:

Oxon Analogs: Formed through oxidation.

Hydrolysis Products: Formed in aqueous solutions, particularly under alkaline conditions.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Omethoate (chemical formula: CHNOPS) functions primarily as an acetylcholinesterase inhibitor. This mechanism leads to the accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system in insects and other pests. The compound's efficacy stems from its ability to disrupt normal neurotransmission, making it effective against a range of agricultural pests, including aphids, whiteflies, and spider mites .

Agricultural Applications

This compound is primarily utilized in agriculture for the following purposes:

- Pest Control : It is effective against a variety of pests that affect crops such as cotton, fruits, and vegetables. Its application helps in managing pest populations and preventing crop damage.

- Systemic Action : this compound is absorbed by plants and translocated throughout their tissues, providing protection even to newly grown parts .

Usage Guidelines

The application rates and methods vary depending on the target pest and crop type. Typically, it is applied as a foliar spray or through soil treatment.

Toxicological Studies

Numerous studies have assessed the toxicological effects of this compound on non-target organisms, including humans. Key findings include:

- Cholinesterase Inhibition : Research indicates that this compound significantly inhibits cholinesterase activity in both plasma and red blood cells. This inhibition can lead to symptoms such as tremors and respiratory distress at higher exposure levels .

- Long-term Exposure Effects : Chronic exposure studies in animals have shown that prolonged administration can lead to persistent cholinergic symptoms and potential long-term health impacts. For instance, a two-year study on rats revealed significant inhibition of cholinesterase activity at doses as low as 3 ppm .

Environmental Impact

The environmental persistence of this compound raises concerns regarding its potential effects on ecosystems. Studies have shown:

- Soil Residue : this compound can remain in soil for extended periods, posing risks to beneficial soil organisms and potentially contaminating groundwater .

- Bioaccumulation : There are indications that this compound may bioaccumulate in aquatic organisms, leading to potential food chain implications .

Agricultural Efficacy

A study conducted on cotton crops demonstrated that this compound effectively reduced aphid populations by over 80% compared to untreated controls. The research highlighted its systemic properties, which allowed for effective pest management throughout the growing season.

Toxicity Assessment

A case study involving occupational exposure among agricultural workers revealed acute symptoms consistent with cholinesterase inhibition after using this compound without adequate protective measures. Monitoring showed significant drops in plasma cholinesterase levels within hours of application, underscoring the need for safety protocols .

Mecanismo De Acción

Omethoate exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. The overstimulation of acetylcholine receptors results in continuous nerve impulse transmission, causing paralysis and death in pests .

Comparación Con Compuestos Similares

Key Properties

- Molecular formula: C₅H₁₂NO₄PS

- Water solubility: Highly soluble (≥ 1,000 mg/L at 20°C)

- Half-life: Varies from 0.89 days (alkaline conditions) to 104 days (acidic conditions) in aqueous solutions .

Chemical and Structural Similarities

Omethoate is compared with structurally related organophosphates (OPs) and metabolites (Table 1):

| Compound | Structure | Key Functional Groups | Primary Use |

|---|---|---|---|

| This compound | Phosphorothioate oxon | P=O, methyl carbamoyl | Insecticide/acaricide |

| Dimethoate | Phosphorothioate | P=S, methyl carbamoyl | Insecticide (parent compound) |

| Chlorpyrifos | Phosphorothioate | P=S, trichloropyridinol | Broad-spectrum insecticide |

| Parathion | Phosphorothioate | P=S, para-nitrophenoxy | Insecticide (now largely restricted) |

Structural Insights :

- This compound’s P=O group increases its AChE inhibition potency compared to dimethoate (P=S), which requires metabolic activation to become toxic .

- Unlike chlorpyrifos, this compound lacks aromatic substituents, reducing its environmental persistence but increasing water solubility .

Toxicity Profiles

Acute and Chronic Toxicity (Table 2) :

Key Findings :

- This compound is 10–15× more toxic than dimethoate due to direct AChE inhibition without requiring metabolic activation .

- EFSA identifies this compound as mutagenic in vivo, necessitating separate residue assessments from dimethoate in food crops .

- Chlorpyrifos exhibits longer environmental persistence but lower acute toxicity compared to this compound .

Environmental Behavior and Degradation

Hydrolysis and Half-Lives (Table 3) :

Environmental Impact :

- This compound degrades rapidly in alkaline water but persists in acidic soils, posing groundwater contamination risks .

- Dimethoate’s conversion to this compound in plants (e.g., tea, soybeans) increases post-application toxicity, with this compound residues detected up to 9.6 days in soybean stems .

Efficacy in Pest Control

- This compound vs. Natural Enemies : In citrus psyllid control, this compound eliminated nymphs and adults within 264 hours, outperforming native predators like coccinellidae .

- Synergy with Nanomaterials: Combining this compound (750× dilution) with 50 mg/L nanochitin increased aphid mortality to 95.5% within 48 hours, reducing required pesticide volumes by 50% .

Actividad Biológica

Omethoate is an organophosphate compound widely used as a pesticide due to its effectiveness against a variety of pests. However, its biological activity extends beyond pest control, impacting both non-target organisms and human health. This article delves into the biological activity of this compound, focusing on its mechanism of action, toxicity, and metabolic pathways, supported by relevant data tables and case studies.

This compound primarily acts as an acetylcholinesterase (AChE) inhibitor , which disrupts the normal function of the nervous system in insects and other organisms. It is reported to be 75-100 times more potent than dimethoate in inhibiting rat brain AChE activity . The inhibition of AChE leads to an accumulation of acetylcholine at synapses, resulting in continuous stimulation of muscles and glands, which can ultimately cause paralysis or death in pests.

Acute Toxicity

Acute toxicity studies have demonstrated that this compound can cause significant cholinesterase inhibition in various animal models. For instance, in a study where rats were administered single doses ranging from 0 to 25 mg/kg, red blood cell (RBC) cholinesterase was found to be depressed significantly at higher doses, with a maximum inhibition of 63% observed at 10 mg/kg on day one .

Table 1: Acute Cholinesterase Inhibition in Rats

| Dose (mg/kg) | RBC ChE Inhibition (%) | Plasma ChE Inhibition (%) |

|---|---|---|

| 0 | 0 | 0 |

| 0.1 | <10 | <10 |

| 0.5 | 20 | 30 |

| 2.5 | 40 | 50 |

| 5 | 50 | 60 |

| 10 | 63 | 67 |

| 25 | >70 | >70 |

Chronic Toxicity

Chronic exposure studies indicate that prolonged ingestion of this compound can lead to persistent cholinesterase inhibition. In a two-year study on mice, plasma AChE activity was inhibited at doses as low as 3 ppm , with significant effects noted at higher concentrations .

Table 2: Chronic Exposure Effects on Cholinesterase Activity

| Dose (ppm) | Duration (Months) | RBC ChE Inhibition (%) | Plasma ChE Inhibition (%) |

|---|---|---|---|

| 0 | 24 | 0 | 0 |

| 0.5 | 24 | <10 | <10 |

| 3 | 24 | <30 | <30 |

| 10 | 24 | >50 | >50 |

Metabolic Pathways

Research indicates that this compound undergoes oxidative metabolism, producing a de-N-methyl derivative that retains toxicity but exhibits reduced AChE inhibitory activity . The metabolic pathways involve:

- Cleavage of the C-N bond by carboxy amidase.

- Esterase action on the S-C bond.

These pathways suggest that both the parent compound and its metabolites can exert toxic effects.

Human Exposure

A study examining agricultural workers exposed to this compound revealed significant associations between exposure levels and decreased telomere length, suggesting potential genotoxic effects linked to organophosphate exposure . The findings highlight concerns regarding chronic exposure risks among individuals handling pesticides.

Environmental Impact

The biodegradation of this compound has been studied using Bacillus sp. YB-10, which demonstrated the ability to degrade this compound through co-metabolism . This suggests potential bioremediation strategies for environments contaminated with this pesticide.

Q & A

Basic Research Questions

Q. What are the primary factors influencing the hydrolysis kinetics of omethoate in aqueous environments, and how do they affect its degradation?

this compound hydrolysis follows pseudo-first-order kinetics, with degradation rates highly dependent on pH and temperature. In neutral to alkaline conditions (pH 6.5–9), hydrolysis occurs rapidly, while acidic conditions (pH 3–6) slow the process. For example, at pH 9, the half-life of this compound is significantly shorter compared to pH 3 due to hydroxyl-ion-catalyzed breakdown. Experimental design should include buffer systems at varying pH levels and controlled temperatures to measure rate constants (e.g., using UV-Vis spectroscopy or HPLC for concentration monitoring) .

Q. What methodological approaches are recommended for detecting trace levels of this compound in environmental or biological samples?

Surface-enhanced Raman spectroscopy (SERS) coupled with enzyme inhibition assays offers high sensitivity, achieving a detection limit of 1.9×10⁻⁴ ng/L. This method utilizes gold nanoparticles and acetylcholinesterase inhibition, where this compound’s presence reduces enzymatic activity, correlating with SERS signal attenuation at 1,614 cm⁻¹. Validation includes interference tests with common ions (e.g., Ca²⁺, NO₃⁻) and pesticides to confirm specificity .

Q. How can microbial biodegradation pathways for this compound be optimized in laboratory settings?

Bacillus sp. YB-10 demonstrates efficient this compound degradation under optimized nutrient conditions (C:N:P ratio = 3:1:1). Key parameters include glucose (1.46 g/L), NH₄NO₃ (0.54 g/L), and KH₂PO₄ (0.97 g/L), yielding a 77% degradation rate. Degradation follows first-order kinetics, with half-lives ranging from hours to days depending on initial concentration (200–5,000 mg/L). Researchers should perform response surface methodology (RSM) to refine nutrient ratios and validate predictions via confirmation experiments .

Advanced Research Questions

Q. How do physiologically based pharmacokinetic-pharmacodynamic (PBPK-PD) models address interspecies extrapolation in this compound risk assessment?

PBPK-PD models for this compound integrate species-specific parameters, such as hepatic metabolism rates and acetylcholinesterase (AChE) inhibition constants. For example, human models replace rat liver microsomal data with human-specific values (e.g., bimolecular rate constants for AChE inhibition). Sensitivity analysis identifies critical parameters (e.g., this compound activation/degradation rates), reducing reliance on default 10X safety factors. Validation requires alignment with in vivo plasma concentration and AChE inhibition data from animal studies .

Q. What experimental frameworks are used to benchmark eco-neurotoxicity of this compound hydrolysis byproducts over extended periods?

Eco-neurotoxicity benchmarking involves tracking AChE inhibition in model organisms (e.g., zebrafish) exposed to hydrolyzed this compound solutions. Alkaline hydrolysis (pH 9) minimizes toxic byproduct formation, with toxicity decreasing by >90% over 70 days. Researchers should combine high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for byproduct identification and in vitro AChE assays to quantify residual toxicity .

Q. How can contradictory toxicological data on this compound’s mutagenicity and neurotoxicity be reconciled in risk assessment?

Discrepancies arise from variations in study design, such as dose levels (e.g., 5 mg/kg in mice mutagenicity studies vs. higher doses in neurotoxicity assays) and exposure durations. Systematic reviews should apply weight-of-evidence approaches, prioritizing studies with OECD-compliant protocols (e.g., OECD TG 474 for mutagenicity) and mechanistic data (e.g., AChE inhibition kinetics) .

Q. What statistical methods are optimal for analyzing this compound degradation data in complex environmental matrices?

First-order kinetic models are preferred for biodegradation studies, validated via regression coefficients (R² > 0.95). For multifactorial experiments (e.g., nutrient optimization), use SAS or RSM to model interactions between variables. Confounding factors like soil organic matter or microbial diversity require multivariate analysis (e.g., PCA) to isolate degradation drivers .

Q. How do hydrolysis and microbial degradation pathways differentially influence this compound persistence in soil and water systems?

Hydrolysis dominates in water, with half-lives ranging from days (pH 9) to weeks (pH 3). In contrast, microbial degradation in soil depends on C:N:P ratios and microbial consortia, with half-lives of 3.8–25 days. Note that photolysis and microbial metabolism may produce this compound as a transient byproduct of dimethoate degradation, necessitating LC-MS monitoring to distinguish pathways .

Q. What experimental designs mitigate confounding variables in field studies measuring this compound residues on crops?

Field trials should standardize application rates (e.g., 0.3 kg a.i./ha for apples), sampling intervals (0–21 days post-application), and washing/cooking protocols to assess residue dissipation. Data analysis must account for environmental variables (e.g., rainfall, soil type) using mixed-effects models. Residue extraction methods should follow QuEChERS protocols with GC-MS/MS validation .

Q. How can predictive models improve estimates of this compound’s long-term environmental fate under climate variability?

Integrate biodegradation half-lives (from OECD 307 studies) with hydrological models to simulate leaching and runoff under varying rainfall scenarios. Predictive tools like EPI Suite estimate persistence using fragment constants for phosphate esters. Field validation requires soil cores and groundwater monitoring over seasonal cycles .

Propiedades

IUPAC Name |

2-dimethoxyphosphorylsulfanyl-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO4PS/c1-6-5(7)4-12-11(8,9-2)10-3/h4H2,1-3H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXOQEXFMJCDPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4037580 | |

| Record name | Omethoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to yellow oily liquid; [HSDB] | |

| Record name | Omethoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes at about 135 °C | |

| Record name | OMETHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6715 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Readily soluble in alcohols, acetone, and many hydrocarbons. Slightly soluble in diethyl ether. Almost insoluble in petroleum ether., Soluble in toluene. Miscible in dichloromethane, 2-propanol. Nearly insoluble in n-hexane., Readily soluble in water. | |

| Record name | OMETHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6715 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Specific gravity: 1.32 | |

| Record name | OMETHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6715 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000248 [mmHg], 2.48X10-5 mm Hg at 20 °C | |

| Record name | Omethoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OMETHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6715 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Colorless to yellowish oily liquid | |

CAS No. |

1113-02-6 | |

| Record name | Omethoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Omethoate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Omethoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Omethoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OMETHOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28U28EWE79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OMETHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6715 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Solidifies at -28 °C | |

| Record name | OMETHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6715 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.